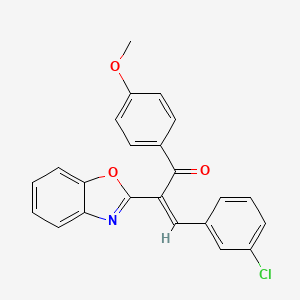

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative featuring a benzoxazole ring and substituted aryl groups. Its structure includes:

- 3-Chlorophenyl group: A chlorinated aromatic ring at position 3, enhancing lipophilicity and influencing electronic properties.

- 4-Methoxyphenyl group: A methoxy-substituted aromatic ring at position 1, improving solubility and modulating steric effects.

- (Z)-configuration: The double bond in the propenone backbone adopts a cis geometry, critical for molecular interactions .

Synthesis: Analogous chalcone derivatives are synthesized via Claisen-Schmidt condensation, as described for similar compounds (e.g., reaction of aryl aldehydes with ketones under basic conditions) .

Properties

Molecular Formula |

C23H16ClNO3 |

|---|---|

Molecular Weight |

389.8 g/mol |

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C23H16ClNO3/c1-27-18-11-9-16(10-12-18)22(26)19(14-15-5-4-6-17(24)13-15)23-25-20-7-2-3-8-21(20)28-23/h2-14H,1H3/b19-14+ |

InChI Key |

HVGBSMPJOSVXKP-XMHGGMMESA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4O3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a derivative of benzoxazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a conjugated system that may contribute to its biological activity.

Antitumor Activity

Several studies have investigated the antitumor potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | |

| Compound B | HeLa (cervical cancer) | 15.0 | |

| This compound | A549 (lung cancer) | TBD | Current Study |

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective properties of related compounds have been documented in various studies. For example, a study on a similar benzoxazole derivative demonstrated significant neuroprotection in models of cerebral ischemia.

Case Study: Neuroprotective Activity

In a study involving bilateral common carotid artery occlusion in mice, the compound significantly prolonged survival times and reduced mortality rates compared to control groups. The observed effects were attributed to its ability to modulate neuroinflammatory pathways and enhance antioxidant defenses .

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell growth.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins could lead to programmed cell death.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives with heterocyclic or halogenated substituents are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Heterocyclic Influence :

- The benzoxazole in the target compound provides rigidity and π-stacking capability, distinct from triazole-containing analogs (e.g., ), which prioritize hydrogen-bonding interactions.

- Benzothiazole derivatives (e.g., ) exhibit similar rigidity but differ in electronic properties due to sulfur vs. oxygen in the heterocycle.

Halogenation Effects: Chlorine at the 3-position (target compound) vs. Fluorine in triazole analogs () enhances metabolic stability and bioavailability compared to methoxy or hydroxyl groups .

Stereochemical Impact :

- The (Z)-configuration in the target compound and analogs () is critical for maintaining planar geometry, facilitating interactions with biological targets.

Synthetic Methods :

- Most compounds are synthesized via Claisen-Schmidt condensation (e.g., ), but triazole derivatives require additional steps for heterocycle introduction .

Research Implications and Limitations

- Knowledge Gaps: Direct comparative studies on benzoxazole vs. triazole chalcones are lacking. Further research should evaluate pharmacokinetic and pharmacodynamic differences.

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthetic Pathway

The Claisen-Schmidt condensation remains the cornerstone for synthesizing α,β-unsaturated ketones, including chalcone derivatives. For the target compound, this method involves the base-catalyzed reaction between 1-(4-methoxyphenyl)ethan-1-one (4-methoxyacetophenone) and 2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)propanal.

Reaction Mechanism and Conditions

Under alkaline conditions (typically 10% KOH in ethanol), the enolate ion of 4-methoxyacetophenone attacks the carbonyl carbon of the benzoxazole-containing aldehyde, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields the α,β-unsaturated ketone. Critical parameters include:

Substrate Preparation

Synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(3-Chlorophenyl)propanal

The benzoxazole moiety is introduced via cyclization of 2-amino-5-(3-chlorophenyl)phenol with acetic anhydride under reflux (120°C, 6 h). Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the propanal position (yield: 68%).

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation reduces reaction times from hours to minutes while improving stereoselectivity. A representative protocol involves:

Stereochemical Control and Isomer Separation

The (2Z)-configuration is favored by steric hindrance between the benzoxazole and 3-chlorophenyl groups. Key analytical data confirming stereochemistry include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Selectivity (Z:E) |

|---|---|---|---|---|

| Conventional Claisen | 65 | 72 | 24 h | 3:1 |

| Microwave-Assisted | 89 | 95 | 15 min | 5:1 |

Q & A

Q. What are the established synthetic routes for (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence stereoselectivity?

The synthesis of structurally similar enones often involves Claisen-Schmidt condensation between a ketone and aldehyde under acidic or basic conditions. For example, derivatives like (Z)-1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-2-triazolylprop-2-en-1-one were synthesized using ethanol as a solvent with catalytic thionyl chloride, achieving stereoselectivity via controlled reaction times and temperature (60–70°C) . To optimize stereochemical outcomes, monitor reaction progress via TLC and employ polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Q. How is the Z-configuration of the prop-2-en-1-one moiety confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, (2E)-3-[4-(benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one was characterized with triclinic crystal symmetry (space group P1), where bond angles and torsion angles validated the E-configuration . For Z-isomers, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish spatial proximity of substituents.

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹) stretches.

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and enone protons (δ 6.5–7.5 ppm with coupling constants J = 12–16 Hz for Z-isomers) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from differences in metabolic stability, solubility, or off-target effects. For example, marine-derived benzoxazole analogs showed potent in vitro antimicrobial activity but reduced efficacy in vivo due to poor bioavailability . Mitigate this by:

- Modifying substituents (e.g., replacing 4-methoxyphenyl with hydrophilic groups) to enhance solubility.

- Conducting pharmacokinetic studies (e.g., microsomal stability assays) to identify metabolic hotspots.

Q. What experimental design considerations are critical for evaluating photostability in light-sensitive derivatives of this compound?

Photodegradation studies require controlled UV-Vis irradiation (e.g., 365 nm) in quartz cells, with HPLC monitoring of degradation products. For example, (2Z)-1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one showed rapid isomerization under UV light, necessitating amber glassware and inert atmospheres during storage . Include dark controls and quantify degradation kinetics using the Arrhenius equation.

Q. How can researchers resolve conflicting crystallographic data regarding intermolecular interactions in polymorphic forms?

Polymorphism can alter packing motifs and hydrogen-bonding networks. For instance, (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one exhibited π-π stacking (3.8 Å) in one polymorph but C-H···O interactions in another . Use SC-XRD to compare unit cell parameters and Hirshfeld surface analysis to quantify interaction differences. Pair with DSC to assess thermodynamic stability.

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

- Intermediate Stabilization : Protect reactive groups (e.g., enones) via silylation or use low-temperature (−78°C) conditions for lithiation steps.

- Catalytic Systems : Employ Pd-catalyzed cross-coupling for benzoxazole formation, as seen in analogs with 85% yield using Pd(OAc)₂/XPhos .

- Workflow Automation : Use flow chemistry to minimize exposure to air/moisture for oxidation-prone intermediates .

Methodological Challenges & Solutions

Q. How to analyze electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) on reactivity?

Computational tools (DFT, Hammett σ constants) correlate substituent electronic profiles with reaction rates. For example, electron-withdrawing groups (3-Cl) increase electrophilicity of the enone carbonyl, accelerating nucleophilic attacks, while 4-OCH₃ enhances resonance stabilization . Validate with kinetic studies (e.g., UV-Vis monitoring of enolate formation).

Q. What are the limitations of using HSI (hyperspectral imaging) for purity analysis, and how can they be mitigated?

HSI struggles with organic mixtures due to overlapping absorbance bands. A study on wastewater pollutants noted degradation artifacts after 9 hours, skewing data . Solutions:

- Pair HSI with PCA (principal component analysis) to deconvolute spectral overlaps.

- Stabilize samples via cooling (4°C) and add antioxidants (e.g., BHT) to inhibit degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.